molecular formula C10H8IN B13008977 4-Cyclopropyl-2-iodobenzonitrile

4-Cyclopropyl-2-iodobenzonitrile

Cat. No.: B13008977
M. Wt: 269.08 g/mol
InChI Key: DCYDXIKRQRPWQH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-iodobenzonitrile is an organic compound with the molecular formula C10H8IN and a molecular weight of 269.08 g/mol It is characterized by the presence of a cyclopropyl group and an iodine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-iodobenzonitrile typically involves the iodination of a cyclopropyl-substituted benzonitrile precursor. One common method is the Sandmeyer reaction, where a diazonium salt is treated with potassium iodide to introduce the iodine atom . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted benzonitriles .

Scientific Research Applications

4-Cyclopropyl-2-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-iodobenzonitrile depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4-iodobenzonitrile
  • 4-Cyclopropyl-2-bromobenzonitrile
  • 4-Cyclopropyl-2-chlorobenzonitrile

Uniqueness

4-Cyclopropyl-2-iodobenzonitrile is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine or chlorine analogs. The cyclopropyl group also imparts specific steric and electronic effects that can influence the compound’s behavior in chemical reactions .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

4-cyclopropyl-2-iodobenzonitrile

InChI

InChI=1S/C10H8IN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2

InChI Key

DCYDXIKRQRPWQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C#N)I

Origin of Product

United States

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